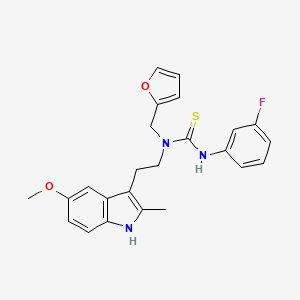
3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C24H24FN3O2S and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antibacterial, and antioxidant properties. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
Thiourea derivatives are known for their ability to form hydrogen bonds due to the presence of NH groups, which can interact with various biological targets. The specific compound incorporates multiple functional groups, including a furan moiety and a methoxy-substituted indole, which may enhance its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to the one under investigation have shown significant inhibitory effects on various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against cancer cells. Notably, compounds with similar structures have been shown to target pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.
Antibacterial Activity
Thiourea derivatives also exhibit promising antibacterial properties. A study evaluating the antibacterial activity of related thioureas found that certain derivatives displayed potent effects against a range of pathogenic bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL |
These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains.
Antioxidant Activity
The antioxidant potential of thiourea derivatives is another area of interest. Compounds similar to the one discussed have demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.
These findings indicate that this class of compounds could serve as effective antioxidants, potentially offering protective effects against various diseases linked to oxidative damage.
The mechanisms through which thiourea derivatives exert their biological effects are multifaceted:
- Anticancer Mechanism : They may induce apoptosis in cancer cells through modulation of signaling pathways and inhibition of angiogenesis.
- Antibacterial Mechanism : The presence of fluorine and other substituents may enhance membrane permeability or interfere with bacterial metabolic processes.
- Antioxidant Mechanism : Thioureas can donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
Case Studies
Several case studies have explored the biological activity of thiourea derivatives:
- Case Study on Anticancer Activity : A recent investigation into a series of thiourea compounds revealed that those with indole substitutions exhibited enhanced cytotoxicity against MCF-7 and HepG2 cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- Case Study on Antibacterial Efficacy : In vitro studies demonstrated that specific thiourea derivatives effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections where biofilms are prevalent.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2S/c1-16-21(22-14-19(29-2)8-9-23(22)26-16)10-11-28(15-20-7-4-12-30-20)24(31)27-18-6-3-5-17(25)13-18/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKWUTSCZWXGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














